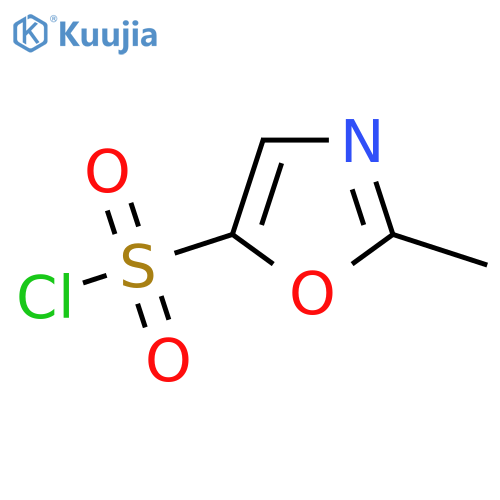Cas no 1909316-63-7 (2-Methyl-5-oxazolesulfonyl Chloride)

1909316-63-7 structure
商品名:2-Methyl-5-oxazolesulfonyl Chloride
CAS番号:1909316-63-7
MF:C4H4ClNO3S
メガワット:181.597458839417
MDL:MFCD29047224
CID:4628893
PubChem ID:121552627
2-Methyl-5-oxazolesulfonyl Chloride 化学的及び物理的性質
名前と識別子
-
- 2-Methyl-1,3-oxazole-5-sulfonyl chloride
- AT18709
- 2-METHYLOXAZOLE-5-SULFONYL CHLORIDE
- 2-Methyl-5-oxazolesulfonyl Chloride
-
- MDL: MFCD29047224
- インチ: 1S/C4H4ClNO3S/c1-3-6-2-4(9-3)10(5,7)8/h2H,1H3
- InChIKey: FEVFWCGDUCQXQJ-UHFFFAOYSA-N
- ほほえんだ: ClS(C1=CN=C(C)O1)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 209
- トポロジー分子極性表面積: 68.6
- 疎水性パラメータ計算基準値(XlogP): 1.1
2-Methyl-5-oxazolesulfonyl Chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M190930-100mg |
2-Methyl-5-oxazolesulfonyl Chloride |
1909316-63-7 | 100mg |
$345.00 | 2023-05-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1691102-1g |
2-Methyloxazole-5-sulfonyl chloride |
1909316-63-7 | 98% | 1g |
¥16771 | 2023-04-15 | |
| Chemenu | CM413461-250mg |
2-methyl-1,3-oxazole-5-sulfonyl chloride |
1909316-63-7 | 95%+ | 250mg |
$*** | 2023-03-29 | |
| Enamine | EN300-244943-2.5g |
2-methyl-1,3-oxazole-5-sulfonyl chloride |
1909316-63-7 | 95% | 2.5g |
$2520.0 | 2024-06-19 | |
| Enamine | EN300-244943-0.25g |
2-methyl-1,3-oxazole-5-sulfonyl chloride |
1909316-63-7 | 95% | 0.25g |
$637.0 | 2024-06-19 | |
| Enamine | EN300-244943-5.0g |
2-methyl-1,3-oxazole-5-sulfonyl chloride |
1909316-63-7 | 95% | 5.0g |
$3728.0 | 2024-06-19 | |
| Enamine | EN300-244943-1g |
2-methyl-1,3-oxazole-5-sulfonyl chloride |
1909316-63-7 | 95% | 1g |
$1286.0 | 2023-09-15 | |
| Enamine | EN300-244943-10g |
2-methyl-1,3-oxazole-5-sulfonyl chloride |
1909316-63-7 | 95% | 10g |
$5528.0 | 2023-09-15 | |
| Aaron | AR01AVH6-1g |
2-Methyl-1,3-oxazole-5-sulfonyl chloride |
1909316-63-7 | 95% | 1g |
$2067.00 | 2025-02-09 | |
| Aaron | AR01AVH6-500mg |
2-Methyl-1,3-oxazole-5-sulfonyl chloride |
1909316-63-7 | 95% | 500mg |
$1618.00 | 2025-02-09 |
2-Methyl-5-oxazolesulfonyl Chloride 関連文献
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
1909316-63-7 (2-Methyl-5-oxazolesulfonyl Chloride) 関連製品
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
